4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
Overview
Description
4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H14N2O3. It is primarily used for research purposes and is not intended for human use . This compound is known for its unique structure, which includes an aromatic ring, an amide group, and ether linkages.
Preparation Methods
The synthesis of 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 4-amino-2-methylphenyl with 2-(2-methoxyethoxy)benzoyl chloride under specific conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but it is generally synthesized in small quantities for research purposes. The reaction conditions may vary depending on the desired purity and yield.
Chemical Reactions Analysis
4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group. Common reagents include halogens and alkylating agents, leading to the formation of substituted benzamides or ethers.
Scientific Research Applications
4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.
Medicine: Although not used clinically, it is studied for its potential pharmacological properties. Researchers explore its effects on various biological targets to understand its mechanism of action.
Industry: In industrial research, this compound is used to develop new materials and chemicals. Its properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
4-amino-2-(2-methoxyethoxy)-N-methylbenzamide: This compound has a similar structure but with a different substitution pattern on the amide group.
N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide: Another related compound with variations in the aromatic ring and amide group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interactions with biological molecules.
Properties
IUPAC Name |
4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)12(15)10-5-4-9(13)8-11(10)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKJMWYRIXICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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